molecular formula C6H4BClF3K B1592530 Potassium 4-chlorophenyltrifluoroborate CAS No. 661465-44-7

Potassium 4-chlorophenyltrifluoroborate

Cat. No. B1592530
CAS RN: 661465-44-7
M. Wt: 218.45 g/mol
InChI Key: GXBSKMLVYJPMRT-UHFFFAOYSA-N
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Description

Potassium 4-chlorophenyltrifluoroborate is a chemical compound with the molecular formula C6H4BClF3K . It is involved in Suzuki Cross-Coupling reactions as potent boronic acid surrogates . It is slightly soluble in water .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s known that potassium trifluoroborates are a special class of organoboron reagents. They offer several advantages over the corresponding boronic acids and esters as they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .


Molecular Structure Analysis

The molecular weight of this compound is 218.45 g/mol . The InChI Key is GXBSKMLVYJPMRT-UHFFFAOYSA-N . The SMILES string representation is [B-] (C1=CC=C (C=C1)Cl) (F) (F)F. [K+] .


Chemical Reactions Analysis

This compound is involved in Suzuki Cross-Coupling reactions as potent boronic acid surrogates . The Suzuki Cross-Coupling reaction is a type of organic reaction, classified as a coupling reaction, where the coupling partners are a boronic acid and an organohalide catalyzed by a palladium(0) complex.


Physical And Chemical Properties Analysis

This compound is a white powder . It has a melting point of 293-295°C . It is slightly soluble in water .

Scientific Research Applications

Cross-Coupling Reactions

Potassium 4-chlorophenyltrifluoroborate is utilized in cross-coupling reactions. For example, it is used in palladium-catalyzed cross-coupling with organic chlorides in aqueous media, providing a method for the synthesis of biphenyls under phosphine-free conditions. This process also demonstrates utility in the arylation of allyl and benzyl chlorides (Alacid & Nájera, 2008; Alacid & Nájera, 2009).

Carbon Dioxide Transport

A study has shown that potassium tetrafluoroborate can be used as a carrier to facilitate the transport of carbon dioxide, indicating its potential application in gas separation technologies (Lee & Kang, 2021).

Catalysis in Organic Synthesis

This compound is found to be effective in catalytic processes such as Rh(III)-catalyzed annulations, where it helps in the generation of boron-containing building blocks that are useful in various organic syntheses (Presset et al., 2013).

Applications in Polymer Chemistry

The compound has been studied in the context of polyaniline (PANI) membranes. It was used as a lipophilic additive in PANI membranes to study their pH sensitivity, indicating its role in modifying polymer properties (Lindfors et al., 2004).

Asymmetric Addition Reactions

Potassium organotrifluoroborates, including this compound, are used in asymmetric 1,4-additions to enones in the presence of Rh(I) catalysts, showing their significance in the synthesis of functionally diverse organic compounds (Pucheault et al., 2002).

Mechanism of Action

While the specific mechanism of action for Potassium 4-chlorophenyltrifluoroborate was not found in the search results, it’s known that potassium trifluoroborates, in general, are involved in Suzuki Cross-Coupling reactions as potent boronic acid surrogates .

Safety and Hazards

Potassium 4-chlorophenyltrifluoroborate should be stored under inert gas at 2-8°C . It is incompatible with oxidizing agents and acids . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for Potassium 4-chlorophenyltrifluoroborate were not found in the search results, it’s known that potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. This suggests that they could have significant potential for future research and applications .

properties

IUPAC Name

potassium;(4-chlorophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF3.K/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBSKMLVYJPMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635589
Record name Potassium (4-chlorophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

661465-44-7
Record name Potassium (4-chlorophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 4-chlorophenyltrifluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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